1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde
CAS No.: 1429417-95-7
Cat. No.: VC5473117
Molecular Formula: C7H9FN2O
Molecular Weight: 156.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429417-95-7 |
|---|---|
| Molecular Formula | C7H9FN2O |
| Molecular Weight | 156.16 |
| IUPAC Name | 2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H9FN2O/c1-6-4-9-10(3-2-8)7(6)5-11/h4-5H,2-3H2,1H3 |
| Standard InChI Key | LPIXGNBKNDBYSP-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1)CCF)C=O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1429417-95-7) has the molecular formula C₇H₉FN₂O and a molecular weight of 168.16 g/mol . Its IUPAC name, 2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde, reflects the substitution pattern: a 2-fluoroethyl group at the N-1 position, a methyl group at C-4, and a carbaldehyde at C-5 (Figure 1). The presence of fluorine enhances electronegativity and metabolic stability, while the aldehyde group enables diverse derivatization .
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1429417-95-7 | |
| Molecular Formula | C₇H₉FN₂O | |
| Molecular Weight | 168.16 g/mol | |
| IUPAC Name | 2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde | |
| SMILES | CC1=C(N(N=C1)CCF)C=O |
Spectral Data
Nuclear magnetic resonance (NMR) studies of analogous pyrazole carbaldehydes reveal distinct signals for the aldehyde proton (δ 9.65–9.24 ppm) and pyrazole ring protons (δ 7.92–8.12 ppm) . The fluorine atom induces deshielding effects, as observed in 19F-NMR spectra of related compounds . Infrared (IR) spectroscopy typically shows a strong absorption band near 1700 cm⁻¹, corresponding to the C=O stretch of the aldehyde group .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multicomponent reactions (MCRs) involving pyrazole precursors. A representative method involves:
-
Pyrazole ring formation: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
-
Fluoroethylation: Introducing the 2-fluoroethyl group using fluoroethyl halides or triflates under basic conditions .
-
Aldehyde functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .
For example, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a starting material in MCRs to generate boron-containing fluorescent derivatives . While specific details for 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde are scarce, its synthesis likely follows analogous pathways with tailored substituents .
Optimization Challenges
Key challenges include:
-
Low yields (15–30%) due to competing side reactions during fluoroethylation .
-
Purification difficulties caused by the compound’s sensitivity to moisture and light .
-
Discontinued production, as noted by CYMIT QUÍMICA in 2019, possibly due to limited demand or regulatory hurdles .
Applications in Research
Fluorescent Materials
Recent studies demonstrate that pyrazole carbaldehydes form iminoboronates with aggregation-induced emission (AIE) properties. For instance, reacting 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde with boronic acids yields complexes emitting green light (λₑₘ = 531 nm) with quantum yields up to 4.3% . These materials show promise in optoelectronics and bioimaging .
Table 2: Photophysical properties of pyrazole-derived iminoboronates
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (%) |
|---|---|---|---|
| 4a | 255 | 531 | 3.1 |
| 4k | 259 | 539 | 4.3 |
Pharmaceutical Intermediates
The carbaldehyde group facilitates Schiff base formation, enabling conjugation with amines or hydrazines to create antimicrobial or anticancer agents. Fluorine’s electron-withdrawing effects improve membrane permeability, enhancing drug-like properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume